2-Methyl-4-isothiazolin-3-one

Overview

Description

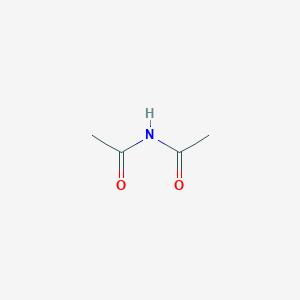

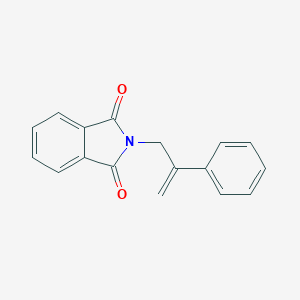

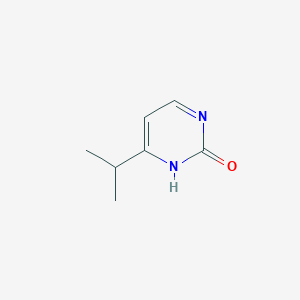

Methylisothiazolinone is an organic compound with the chemical formula C₄H₅NOS. It is a white solid and belongs to the class of isothiazolinones, which are heterocyclic compounds used as biocides. Methylisothiazolinone is widely used in personal care products and industrial applications due to its antimicrobial properties .

Mechanism of Action

Target of Action

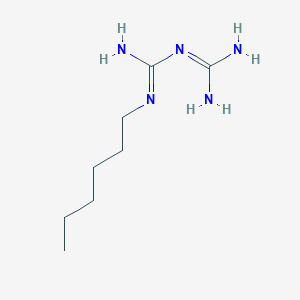

2-Methyl-4-isothiazolin-3-one (MIT), also known as Methylisothiazolinone, primarily targets various types of cells, including microbial cells and mammalian cells . It is known to interact with proteins and enzymes within these cells, particularly those containing thiols .

Mode of Action

MIT’s mode of action involves a two-step mechanism. Initially, it rapidly inhibits the growth and metabolism of cells . This is followed by irreversible cell damage, leading to a loss of viability . The compound reacts oxidatively with thiols, such as glutathione, to form disulfides . This reaction depends on the pH and results in the release of cystine and mercaptoacrylamide .

Biochemical Pathways

The biochemical pathways affected by MIT primarily involve the disruption of metabolic pathways, specifically those involving dehydrogenase enzymes . The oxidative reaction with thiols can lead to the disruption of various biochemical processes within the cell .

Pharmacokinetics

It is known that mit can be absorbed through the skin

Result of Action

The result of MIT’s action at the molecular and cellular level includes the inhibition of growth and metabolism, followed by irreversible cell damage . In humans and animals, MIT can cause sensitization of the skin . It is a neurotoxin, and prolonged exposure may lead to neuronal death and inhibition of neurite outgrowth .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-isothiazolin-3-one is known to interact with various biomolecules. It reacts oxidatively with thiols such as glutathione to form disulfides . This reaction depends on the pH and results in the release of cystine and mercaptoacrylamide . The interaction of this compound with these biomolecules plays a crucial role in its biochemical activity.

Cellular Effects

This compound has been found to have significant effects on various types of cells. It is known to cause sensitization of the skin in humans and animals . It is also a neurotoxin, and prolonged exposure may lead to neuronal death and inhibition of neurite outgrowth . Furthermore, it has been found to disrupt metabolic pathways involving dehydrogenase enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves a two-step process. Initially, there is rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability . This is achieved through the disruption of metabolic pathways involving dehydrogenase enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to cause differential sensitivity in daphnids, highlighting the biochemical mechanisms underlying these variations . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that the health effects noted in animals occur at doses more than 100-times higher than levels to which humans are normally exposed when this compound products are used according to label directions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to disrupt metabolic pathways involving dehydrogenase enzymes

Preparation Methods

Methylisothiazolinone is synthesized through the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction involves the use of methylene dichloride and potassium iodide as reagents, and the process is carried out at a temperature of 5-15°C. The product is then neutralized with a sodium bicarbonate aqueous solution to obtain a 50% content methylisothiazolinone aqueous solution . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and concentration for commercial use .

Chemical Reactions Analysis

Methylisothiazolinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloromethylisothiazolinone and methylamine. The major products formed from these reactions are typically other isothiazolinone derivatives . The compound’s reactivity is influenced by its heterocyclic structure, which allows it to participate in a wide range of chemical transformations .

Scientific Research Applications

Methylisothiazolinone has numerous scientific research applications across various fields:

Comparison with Similar Compounds

Methylisothiazolinone is often compared with other isothiazolinone derivatives, such as:

Methylchloroisothiazolinone: Similar in structure but contains a chlorine atom, making it more potent as a biocide.

Benzisothiazolinone: Another isothiazolinone derivative with a benzene ring, used in similar applications.

Octylisothiazolinone: Contains an octyl group, providing different solubility and reactivity properties.

Dichlorocthylisothiazolinone: A derivative with two chlorine atoms, used for its enhanced antimicrobial activity.

Methylisothiazolinone is unique due to its balance of efficacy and safety, making it a preferred choice in many formulations despite its allergenic potential .

Properties

IUPAC Name |

2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-5-4(6)2-3-7-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGLCMHJXHIJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26172-54-3 (hydrochloride) | |

| Record name | Methylisothiazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002682204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2034259 | |

| Record name | 2-Methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colorless solid; [Merck Index] Dark yellow powder with lumps; [Sigma-Aldrich MSDS] | |

| Record name | 3(2H)-Isothiazolone, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylisothiazolinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 93 °C at 0.03 mm Hg | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in: acetonitrile 78.6; methanol 79.1; hexane 2.371; xylenol 15.65 (g/100 mL) | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 g/mL at 25 °C, Commercial product is supplied as a clear, light amber liquid, freezing point -18 °C to -21.5 °C; density 1.19 at 20 °C/4 °C; viscosity (23 °C): 5.0 cP. Readily miscible in water, lower alcohols, glycols, other hydrophilic organic solvents. Insoluble in petrolatum /Mixture with methylchloroisothiazolinone/ | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.062 mm Hg at 25 °C | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Neurodegenerative disorders in humans may be triggered or exacerbated by exposure to occupational or environmental agents. ...a brief exposure to methylisothiazolinone, a widely used industrial and household biocide, is highly toxic to cultured neurons but not to glia. /The study/ also show that the toxic actions of this biocide are zinc dependent and require the activation of p44/42 extracellular signal-regulated kinase (ERK) via a 12-lipoxygenase-mediated pathway. The cell death process also involves activation of NADPH oxidase, generation of reactive oxygen species, DNA damage, and overactivation of poly(ADP-ribose) polymerase, all occurring downstream from ERK phosphorylation. The toxic effects of methylisothiazolinone and related biocides on neurons have not been reported previously. Because of their widespread use, the neurotoxic consequences of both acute and chronic human exposure to these toxins need to be evaluated., Focal adhesion kinase (FAK) is a non-receptor protein tyrosine kinase (PTK) which acts as an early modulator in the integrin signaling cascade. FAK phosphorylation and its consequent activation regulate several basic biological cellular functions. On the contrary, dysregulation of FAK signaling is implicated in the malignant transformation of cells, as well as in nonmalignant pathological conditions. With respect to cytotoxicity, accumulating data indicate that FAK participates in the mechanism of action of the known cytotoxic reactive oxygen species (ROS). Additionally, evidence was presented that different cytotoxic substances, such as arsenic (As), lead (Pb), acrylamide, methylisothiazolinone (MIT), dichlorovinylcysteine (DCVC) and halothane, acted, at least in part, by downregulating FAK tyrosine phosphorylation, while the bacterial toxins Pasteurella multocida toxin and Escherichia coli cytotoxic necrotizing factor, have been shown to exert cytotoxic effects by inducing FAK tyrosine phosphorylation. The observation that upregulation as well as downregulation of FAK activity both result in cytotoxic effects seems contradictory. Even though a common mode of action, with respect to the dysregulation of FAK signaling, for these cytotoxic substances has not yet been discovered, a cumulative approach could be established by focusing on FAK activation and signaling cascade. According to these data, interfering with FAK signaling might be of a potential use in blocking these cytotoxic effects., Methylisothiazolinone (MIT) is a biocide widely used in industrial and cosmetic products with potential as a neurotoxicant. /it was/ previously reported that short acute exposures to relatively high concentrations of MIT (100 uM) lead to widespread and selective neuronal death in vitro. To evaluate the biological properties of chronic exposures to MIT, freshly dissociated rat cortical neurons were continuously exposed to low concentrations (0.1-3 uM) of the biocide in serum-containing media. Although /this study/ observed minimal effects on cell viability, MIT induced a dramatic inhibition of neurite outgrowth. Immunoblotting and immunoprecipitation experiments revealed that focal adhesion kinase (FAK) phosphorylation was primarily affected by the MIT treatment. The phosphorylation level at tyrosines 576 and 861 of FAK was significantly decreased and likely contributed to the overall reduction of tyrosine phosphorylation of this protein. MIT inhibited Src family kinases (SFKs) in cell-free assays and led to the physical dissociation of FAK from the signaling complexes that it normally forms with c-Src and Fyn in developing neurons. High-density neuronal cultures were then employed to increase cell-to-cell contact. This approach resulted in an overall enhancement of SFKs and FAK phosphorylation and could overcome the deficits induced by MIT. This study suggests that a disruption of FAK-SFK complexes due to SFK inhibition leads to FAK dysfunction, with detrimental effects to immature neurons. Prolonged exposure to low levels of MIT and related compounds may have damaging consequences to the developing nervous system. | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurity (manufacturing by-products)[Table#8182] | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless prisms | |

CAS No. |

2682-20-4 | |

| Record name | Methylisothiazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2682-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylisothiazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002682204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylisothiazolinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3(2H)-Isothiazolone, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLISOTHIAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229D0E1QFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50-51 °C | |

| Record name | Methylisothiazolinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MIT is a broad-spectrum biocide commonly used as a preservative in a wide range of products, including cosmetics, personal care items, household cleaners, and industrial materials. [, , , , ]

A: While the precise mechanism is not fully elucidated, research suggests that MIT's strong affinity for thiol groups plays a key role. It likely binds to cysteine residues in essential proteins within microorganisms, disrupting vital cellular functions and leading to cell death. [] This interaction with thiol groups is also believed to be central to its ability to activate immune cells like monocytes and dendritic cells, contributing to its sensitization potential. []

A: In neuronal cells, MIT exposure has been shown to trigger a cascade of events starting with zinc-dependent activation of the p44/42 extracellular signal-regulated kinase (ERK) pathway. [] This leads to NADPH oxidase activation, reactive oxygen species generation, DNA damage, and overactivation of poly(ADP-ribose) polymerase, ultimately resulting in neuronal cell death. []

ANone: MIT has a molecular formula of C4H5NOS and a molecular weight of 115.16 g/mol.

A: Yes, various analytical techniques have been employed to characterize and quantify MIT. These include high-performance liquid chromatography (HPLC) with UV detection [], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] Electrochemical methods using boron-doped diamond electrodes have also been explored for MIT detection. []

A: Yes, the effectiveness of MIT as a preservative can be influenced by the specific formulation of the product it is used in. [, , , ] Factors such as pH, the presence of other chemicals, and storage conditions can impact its stability and, consequently, its ability to prevent microbial growth. [, , , ]

ANone: The provided research papers primarily focus on MIT's role as a biocide and allergen. There isn't sufficient information to answer questions about its catalytic properties or applications in a catalytic context.

ANone: The provided abstracts do not delve into the application of computational chemistry or modeling techniques for studying MIT.

A: While the exact structural features responsible for MIT's allergenicity are not completely defined, its ability to bind to proteins via thiol groups is considered crucial. [, ] Modifications to the molecule's structure that alter this reactivity could potentially influence its allergenic potential. Research on cross-reactivity between MIT and other isothiazolinones like benzisothiazolinone (BIT) and octylisothiazolinone (OIT) highlights the importance of structural similarities in their allergenic properties. []

A: No, MIT's stability can be affected by various factors including the presence of other chemicals, pH levels, and storage conditions. [, , , ] For example, the degradation of MIT in paints can be achieved by treating the surfaces with inorganic sulfur salts, which inactivate its allergenic properties. []

A: Formulations often include stabilizing agents to enhance MIT's effectiveness and shelf-life. These agents can vary but may include compounds like 1-methyl-4-(1-methylvinyl)cyclohexene, 3-phenyl-2-acrolein, and antioxidants such as ascorbic acid and tocopherol. []

A: Yes, due to concerns regarding its sensitizing potential, the use of MIT in consumer products, especially cosmetics, has been subject to increasing regulation. [, , , ] In Europe, its use in leave-on cosmetics has been banned, and its concentration in rinse-off products has been restricted. [, , ] These regulations aim to minimize the risk of allergic contact dermatitis in the general population. [, , ]

A: One challenge is accurately determining safe levels of MIT in different product types, as its allergenic potential can vary depending on the formulation and intended use. [, ] Another challenge is ensuring proper labeling of products containing MIT, especially industrial materials where regulations might be less stringent, to inform consumers and workers about potential risks. [, ]

A: Research indicates that MIT is metabolized into N-methylmalonamic acid (NMMA), which can be detected in urine and serves as a biomarker of exposure. [] Additionally, a mercapturic acid metabolite, (acetylamino){[3-(methylamino)-1-(methylthio)-3-oxopropyl]thio}acetic acid (referred to as "M-12"), has also been identified in human urine and can be used as a biomarker for MIT and MCI exposure. [] This finding suggests that MIT can be absorbed through the skin and enters systemic circulation. []

A: Yes, studies have utilized human cell lines, including monocytes, dendritic cells, and fibroblasts, to investigate the mechanisms underlying MIT's toxicity and allergenic properties. [, ]

A: Mice have been employed to study the effects of repeated topical MIT exposure, particularly in relation to vulvodynia. [] These models help researchers understand how MIT exposure might contribute to chronic pain and inflammation. [] Other studies have investigated the biodistribution and respiratory toxicity of MIT in mice following intranasal and intratracheal administration. []

A: Yes, research shows that bacteria, particularly those from the Burkholderia cepacia complex (Bcc), can develop resistance to MIT. [] This resistance can be acquired through adaptive changes, such as enhanced efflux mechanisms, which also contribute to cross-resistance to other preservatives and even some antibiotics. []

A: MIT is a well-documented skin sensitizer and can cause allergic contact dermatitis, often manifesting as eczema. [, , , , , , , , , , ] Cases of airborne contact dermatitis from MIT in paints have also been reported. [, ] In addition to skin reactions, exposure to MIT has been linked to respiratory problems like asthma and rhinitis, especially in occupational settings. [] Studies have also raised concerns about potential neurotoxic effects of MIT, as it has been shown to cause neuronal cell death in vitro. []

A: Research suggests that the route of exposure can influence MIT's toxic effects. For instance, studies on humidifier disinfectants containing MIT and chloromethylisothiazolinone (CMIT) revealed a link between inhalation exposure and severe lung injury. [, , , ] The severity of lung injury was found to be dose-dependent, with higher exposure levels leading to more severe effects. []

A: Studies have shown that women are more likely to develop allergic contact dermatitis from MIT, particularly those over 40 years old. [, ] This could be attributed to higher exposure levels through cosmetics and personal care products. [, ]

ANone: The provided research focuses on MIT as a preservative and its associated health effects. There's limited information about drug delivery or targeting strategies for MIT.

A: Urinary metabolites, specifically N-methylmalonamic acid (NMMA) and (acetylamino){[3-(methylamino)-1-(methylthio)-3-oxopropyl]thio}acetic acid ("M-12"), are valuable biomarkers for evaluating exposure to MIT. [] Quantifying these metabolites in urine samples allows researchers to assess the extent of human exposure to MIT. []

A: A variety of analytical methods are employed for MIT detection and quantification. These include HPLC with UV detection for cosmetic products [], GC-MS for analyzing moist toilet tissues and humidifier disinfectants [, ], and LC-MS/MS for precise quantification in various products and biological samples like urine. [, , ] Electrochemical methods using boron-doped diamond electrodes have also been investigated for MIT determination. [] The choice of method often depends on the complexity of the sample matrix and the desired sensitivity and specificity. []

A: The widespread use of MIT raises concerns about its potential impact on aquatic ecosystems. [] Studies have shown that MIT can be toxic to freshwater organisms, including water fleas, planarians, and shrimp. [] Therefore, understanding its degradation pathways and ecotoxicological effects is crucial for mitigating potential risks.

ANone: The research papers primarily address MIT's use as a preservative and its toxicological profile. Information on its dissolution and solubility characteristics is limited.

A: While the abstracts don't extensively detail method validation procedures, they highlight that the employed analytical techniques have been validated for accuracy, precision, and specificity in quantifying MIT in various matrices. [, , ]

A: The abstracts emphasize the importance of adhering to established protocols and regulations to ensure the safety and efficacy of products containing MIT. [, , ] This includes rigorous quality control measures during manufacturing and distribution to maintain the consistent quality and safety of MIT-containing products.

A: MIT is a potent contact allergen, and its interaction with the immune system is central to its ability to cause allergic contact dermatitis. [, , , , , , , , , , ] It can trigger an immune response, leading to sensitization and subsequent elicitation of allergic reactions upon re-exposure. [, ]

ANone: The provided research primarily focuses on MIT's role as a preservative and allergen. Information on its interactions with drug transporters is limited.

ANone: The research primarily focuses on MIT's toxicological and allergenic properties. Detailed information on its effects on drug-metabolizing enzymes is limited within these abstracts.

A: While the abstracts don't explicitly address MIT's biocompatibility and biodegradability, its presence in aquatic environments and potential toxicity to aquatic organisms suggest the need for further investigation into these aspects. [] Understanding its environmental fate and degradation pathways is crucial for evaluating its overall ecological impact.

ANone: The provided abstracts do not offer specific details on recycling or waste management strategies for products containing MIT.

A: The research highlights the importance of collaboration among dermatologists, allergists, and researchers to address the increasing prevalence of MIT allergy. [, , , , ] Sharing data on patch test results, exposure sources, and clinical presentations is crucial for understanding and mitigating the risks associated with MIT.

A: The research demonstrates the need for collaboration across multiple disciplines, including dermatology, toxicology, environmental science, and regulatory bodies, to address the multifaceted challenges associated with MIT use. [, , , , ] Understanding MIT's impact requires a multidisciplinary approach that considers its allergenic potential, environmental fate, and potential for replacement with safer alternatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one](/img/structure/B36881.png)